(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester
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Overview
Description
(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various chemical reactions, especially in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester typically involves the reaction of (1-Methyl-5-imidazolyl)ethyne with pinacolborane. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boronic ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic and aliphatic compounds, depending on the reactants used in the Suzuki-Miyaura coupling.
Scientific Research Applications
(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the imidazolyl group.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group, making it more reactive in certain types of chemical reactions.
Uniqueness
(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester is unique due to the presence of the imidazolyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the imidazolyl group can participate in additional interactions .
Properties
Molecular Formula |
C12H17BN2O2 |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]imidazole |
InChI |
InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-9-15(10)5/h8-9H,1-5H3 |
InChI Key |
WJGHILVIOUELLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CN=CN2C |
Origin of Product |
United States |
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